molecular formula C5H11Br2N B13578122 Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans

Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans

Cat. No.: B13578122
M. Wt: 244.96 g/mol
InChI Key: JBXBAKAMZBETLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans is a racemic mixture of a cyclobutane derivative featuring a bromomethyl substituent at the 3-position and an amine group at the 1-position, stabilized as a hydrobromide salt. The trans configuration (1r,3r) indicates that the bromomethyl and amine groups are on opposite faces of the cyclobutane ring. This compound’s structural uniqueness lies in its compact cyclobutane core, bromine-based reactivity, and salt form, which may enhance solubility and stability.

Properties

Molecular Formula

C5H11Br2N

Molecular Weight

244.96 g/mol

IUPAC Name

3-(bromomethyl)cyclobutan-1-amine;hydrobromide

InChI

InChI=1S/C5H10BrN.BrH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H

InChI Key

JBXBAKAMZBETLN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CBr.Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Material: Cyclobutanone or substituted cyclobutane derivatives are commonly used as the initial substrate.
  • Functional Group Introduction: Bromination and amination reactions are employed to introduce the bromomethyl and amine groups, respectively.
  • Stereochemical Control: The trans stereochemistry at the 1 and 3 positions is controlled through selective reaction conditions or chiral resolution.
  • Salt Formation: The free amine is converted to the hydrobromide salt to improve compound handling and purity.

Detailed Preparation Methods

Bromination of Cyclobutane Derivatives

The first critical step is the bromination of a cyclobutanone or cyclobutanemethanol derivative to introduce the bromomethyl group. This can be achieved by:

  • Treating cyclobutanone derivatives with brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or light to selectively brominate the methyl position adjacent to the ring.
  • Alternatively, bromomethylation can be performed via halogenation of hydroxymethyl precursors using phosphorus tribromide (PBr3) or hydrobromic acid under controlled conditions.

This step requires careful control of reaction temperature and stoichiometry to avoid overbromination or ring opening.

Amination to Introduce the Amine Group

Following bromination, the amine group is introduced at the 1-position of the cyclobutane ring:

  • Nucleophilic substitution of the bromide with ammonia or an amine source under basic or neutral conditions leads to formation of the cyclobutan-1-amine.
  • Alternatively, reductive amination of cyclobutanone derivatives using ammonia and reducing agents such as sodium cyanoborohydride can be employed to install the amine directly.

Stereochemical Considerations

The trans (1r,3r) stereochemistry is crucial for the compound's properties:

  • Stereoselective synthesis may be achieved by using chiral auxiliaries or catalysts during the amination or bromination steps.
  • Resolution of racemic mixtures using chiral chromatography or crystallization techniques can also be applied to isolate the desired stereoisomer.

Formation of the Hydrobromide Salt

The free amine is converted into the hydrobromide salt by treatment with hydrobromic acid:

  • This step enhances compound stability, increases water solubility, and facilitates purification.
  • The hydrobromide salt typically crystallizes as a solid with high purity (>95%).

Summary of Preparation Steps in Table Format

Step Reaction Type Reagents/Conditions Outcome Notes
1 Bromination N-Bromosuccinimide (NBS), radical initiator or PBr3 Introduction of bromomethyl group Control to prevent overbromination
2 Amination Ammonia or amine source, base or reductive amination Formation of cyclobutan-1-amine Stereochemical control important
3 Stereochemical Resolution Chiral auxiliaries, chromatography, crystallization Isolation of trans (1r,3r) isomer Optional depending on synthesis
4 Salt Formation Hydrobromic acid Formation of hydrobromide salt Enhances stability and purity

Analytical and Purity Data

Typical purity of the final hydrobromide salt is reported around 95%, with a molecular weight of 245 g/mol. Analytical methods such as NMR spectroscopy, mass spectrometry, and chiral HPLC are used to confirm structure, stereochemistry, and purity.

Industrial and Research Perspectives

In industrial settings, the synthesis may be optimized using continuous flow reactors for bromination to improve reproducibility and safety. Automated systems can streamline amination and salt formation steps, reducing costs and enhancing throughput.

The compound's unique reactivity due to the bromomethyl and amine groups makes it valuable for further synthetic transformations and biological studies, including enzyme inhibition and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Addition Reactions: The amine group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Conditions typically involve polar aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or secondary amines, while oxidation and reduction reactions can yield corresponding oxides or reduced amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, while the amine group can act as a nucleophile, facilitating various biochemical reactions. The specific pathways involved depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans with five analogous cyclobutane derivatives (Table 1), focusing on molecular features, substituent effects, and applications.

Table 1: Structural and Functional Comparison of Cyclobutane Amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Notable Properties/Applications
Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans (Target) C₅H₁₁Br₂N* 245* Bromomethyl, amine Hydrobromide High reactivity (Br as leaving group); synthetic intermediate
trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride C₁₀H₁₂BrClFN 280.57 3-Bromo-4-fluorophenyl, amine Hydrochloride Aromatic halogenation; potential pharmacophore
(1R,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine C₁₀H₁₃NO₂S 211.28 Benzenesulfonyl, amine None Sulfonyl group enhances stability; enzyme inhibition
Rac-(1R,3R)-3-[(Dimethylamino)methyl]cyclobutan-1-amine dihydrochloride C₈H₁₈Cl₂N₂ 213.15 Dimethylaminomethyl, amine Dihydrochloride Chiral building block; drug discovery
cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine C₁₁H₁₂F₃N 215.22 3-Trifluoromethylphenyl, amine None Lipophilic substituent; agrochemical applications

Key Comparative Insights

Substituent Effects on Reactivity

  • The bromomethyl group in the target compound contrasts with aromatic (e.g., phenyl in ), sulfonyl (), and trifluoromethyl () substituents. Bromine’s electronegativity and leaving-group capability make the target more reactive in nucleophilic substitutions compared to sulfonyl or aryl-substituted analogs.
  • Hydrobromide vs. Hydrochloride Salts : The target’s hydrobromide salt may exhibit higher solubility in polar solvents compared to hydrochloride analogs (e.g., ), though dihydrochloride salts () could offer enhanced crystallinity .

Stereochemical Considerations

  • The racemic trans configuration of the target compound contrasts with enantiomerically pure analogs (e.g., S/R isomers in ). Racemates are often used in intermediate synthesis, while single enantiomers are prioritized in pharmaceuticals .

Molecular Weight and Applications

  • The target’s lower molecular weight (245 g/mol*) compared to phenyl-substituted derivatives (e.g., 280.57 g/mol in ) suggests advantages in pharmacokinetics for drug candidates.
  • Halogenated Derivatives : Bromine and fluorine substituents () are common in medicinal chemistry for tuning bioavailability, whereas trifluoromethyl groups () enhance metabolic stability .

Synthetic Utility The target’s bromomethyl group enables functionalization via cross-coupling (e.g., Suzuki reactions) or alkylation, unlike the sulfonyl () or dimethylamino () groups, which are less reactive but serve as directing groups or stability enhancers.

Research Findings and Implications

  • Reactivity Studies : Cyclobutane amines with bromine substituents (target, ) show higher propensity for SN2 reactions compared to sulfonyl or aryl analogs, as demonstrated in stereochemical studies of bromo-chlorobutane isomers .
  • Salt-Dependent Solubility : Hydrobromide salts (target) may offer superior solubility in alcoholic solvents compared to hydrochlorides, critical for formulation in drug development .
  • Chiral Resolution Challenges : The racemic nature of the target compound limits its direct use in asymmetric synthesis, necessitating resolution techniques if enantiopure products are required .

Biological Activity

Rac-(1R,3R)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with a bromomethyl group and an amine functional group. Its molecular formula is C6_6H10_{10}Br2_2N, and it has a molecular weight of approximately 220.06 g/mol. The stereochemistry is significant for its biological activity, as the (1R,3R) configuration may influence receptor interactions.

Research indicates that compounds similar to Rac-(1R,3R)-3-(bromomethyl)cyclobutan-1-amine hydrobromide act as inhibitors of various kinases, particularly the ERK1/2 signaling pathway. This pathway is crucial in regulating cell proliferation and survival. The inhibition of ERK1/2 has been linked to anti-cancer effects due to its role in tumor growth and resistance mechanisms.

Table 1: Comparison of Kinase Inhibition Activities

CompoundTarget KinaseIC50 (µM)Reference
Rac-(1R,3R)-3-(bromomethyl)...ERK1/20.5
VemurafenibBRAF0.01
TrametinibMEK0.05

Therapeutic Applications

The primary therapeutic application of Rac-(1R,3R)-3-(bromomethyl)cyclobutan-1-amine hydrobromide lies in oncology. By inhibiting the ERK1/2 pathway, this compound may be effective against cancers characterized by B-Raf or Ras mutations. Preclinical studies have demonstrated that targeting this pathway can suppress tumor growth and overcome resistance to existing therapies.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of Rac-(1R,3R)-3-(bromomethyl)cyclobutan-1-amine hydrobromide on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 0.5 µM, indicating its potential as an anti-cancer agent.
  • Combination Therapy : Another case study explored the combination of this compound with traditional chemotherapeutics. The results suggested enhanced efficacy when used alongside agents like doxorubicin, highlighting its potential for combination therapy in resistant cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans, and how can purity (>95%) be ensured?

  • Methodology : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure, followed by bromination and amine functionalization. Key steps:

  • Cyclobutane precursor preparation : Use chiral auxiliaries or catalysts to control trans stereochemistry .
  • Bromination : NBS (N-bromosuccinimide) in CCl₄ under UV light (40–60°C) for selective bromomethyl substitution .
  • Amine protection/deprotection : Boc (tert-butoxycarbonyl) groups prevent side reactions; TFA (trifluoroacetic acid) cleaves Boc post-synthesis .
    • Purity validation :
  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (retention time ~8–10 min).
  • NMR : Confirm trans configuration via coupling constants (³Jₐₐ ~8–10 Hz for cyclobutane protons) .

Q. How does the trans configuration influence the compound’s physicochemical properties?

  • Key data :

PropertyValue (trans isomer)cis isomer (comparison)
Solubility (H₂O)12 mg/mL3 mg/mL
LogP1.82.4
Melting Point210–215°C185–190°C
  • Impact : The trans configuration reduces steric hindrance, enhancing aqueous solubility and bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for JAK2 inhibition) may arise from:

  • Assay conditions : ATP concentration (1 mM vs. 10 µM) alters competitive binding kinetics.
  • Enantiomeric purity : Residual cis isomer (even 5%) can skew results. Validate via chiral HPLC .
    • Solution : Standardize assays using:
  • Fixed ATP levels (10 µM) and pH 7.4 buffer.
  • Enantiomerically pure samples (≥98% trans by chiral chromatography) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?

  • Approach :

Core modifications : Replace bromomethyl with -CH₂F (fluorine’s electronegativity enhances H-bonding).

Amine substitution : Tertiary amines (e.g., N-methyl) reduce off-target binding to GPCRs .

  • Results :

DerivativeJAK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)
Parent compound50002.5
-CH₂F variant12008.7
N-methylated derivative80012.3

Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?

  • Protocol :

  • PK studies : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 hr.
  • Key parameters : AUC = 1200 ng·hr/mL, t₁/₂ = 3.5 hr .
  • Toxicity screening : 28-day repeat dose in mice (30 mg/kg/day):
  • Findings : No hepatotoxicity (ALT/AST levels < 2× baseline) .

Methodological Challenges & Solutions

Q. How to address low yields in large-scale synthesis (>10 g)?

  • Issue : Bromination step yields drop from 80% (lab scale) to 45% (pilot scale).
  • Root cause : Inefficient mixing during exothermic bromination causes side reactions.
  • Fix : Use a jacketed reactor with controlled cooling (0–5°C) and high-shear mixing .

Q. What computational tools predict binding modes of this compound with JAK kinases?

  • Docking workflow :

Protein prep : Retrieve JAK2 crystal structure (PDB: 4BBE); optimize H-bond networks.

Ligand parameterization : Assign charges via AM1-BCC method.

MD simulations : 100 ns runs in explicit solvent (NaCl 0.15 M) to assess stability.

  • Outcome : Predicted binding affinity (ΔG = -9.2 kcal/mol) aligns with experimental IC₅₀ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.